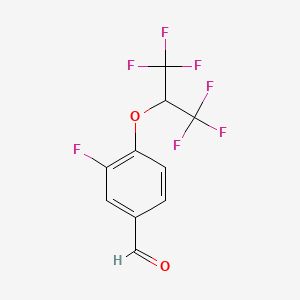

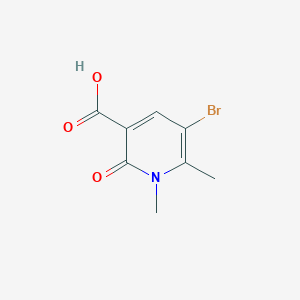

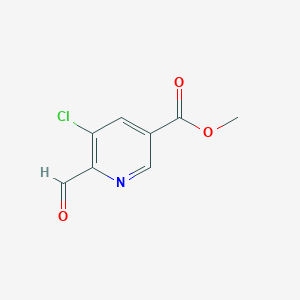

![molecular formula C6H10Cl2F2N4 B1445917 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1803600-63-6](/img/structure/B1445917.png)

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Overview

Description

“3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is part of a small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered important in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine. The pH value is regulated to 6 and impurities are removed. The next step involves adding chlorobenzene and trifluoroacetic anhydride, and the mixture is heated. Methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed. The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .Scientific Research Applications

Pharmaceutical Intermediate for Antidiabetic Drugs

This compound serves as a crucial intermediate in the synthesis of sitagliptin phosphate , a novel antidiabetic drug that inhibits dipeptidyl peptidase-4 (DPP-4). This inhibition enhances the body’s ability to regulate high blood glucose levels. Sitagliptin phosphate, marketed as Januvia, is the first in its class of DPP-4 inhibitors and has a significant market presence .

Synthesis of Heterocyclic Compounds

The triazolopyrazine core of the compound is a valuable scaffold in medicinal chemistry. It’s used to create focused libraries of small molecules that act as building blocks for further synthesis. These libraries can lead to the discovery of new therapeutic agents or chemical labels that elucidate biochemical mechanisms .

Antibacterial Activity

Derivatives of triazolopyrazine, including this compound, have shown promising antibacterial activities. They have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) determined to evaluate their effectiveness .

Inhibition of c-Met Protein Kinase

The compound’s derivatives have been identified as potent inhibitors of the c-Met protein kinase, which is implicated in various types of cancer. Inhibiting c-Met can interfere with cancer cell growth and survival .

Modulation of GABA A Receptors

Some derivatives of this compound have demonstrated activity as allosteric modulators of GABA A receptors. These receptors are critical for inhibitory neurotransmission in the brain, and modulating them can have therapeutic implications for disorders like anxiety and epilepsy .

Polymer Synthesis for Solar Cells

The structural units derived from triazolopyrazine are incorporated into polymers used in solar cells. These polymers contribute to the efficiency and stability of solar cells, making them more viable for renewable energy applications .

Safety and Hazards

Mechanism of Action

Target of Action

It is suggested that this compound is a pharmaceutical intermediate used to prepare sitagliptin , a novel antidiabetic drug. Sitagliptin is known to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism .

Mode of Action

Given its role as a sitagliptin intermediate, it can be inferred that it may interact with the dpp-4 enzyme, leading to improved blood glucose levels .

Biochemical Pathways

As a sitagliptin intermediate, it is likely involved in the regulation of the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .

Result of Action

As a sitagliptin intermediate, it may contribute to the inhibition of dpp-4, leading to increased insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .

properties

IUPAC Name |

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4.2ClH/c7-5(8)6-11-10-4-3-9-1-2-12(4)6;;/h5,9H,1-3H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPDODCKENBEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)F)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |

CAS RN |

1803600-63-6 | |

| Record name | 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

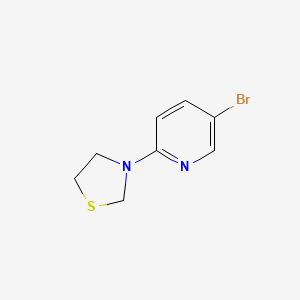

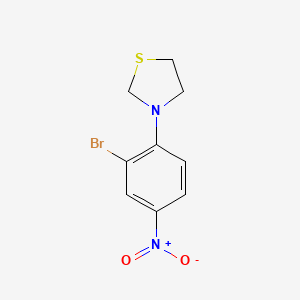

![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)

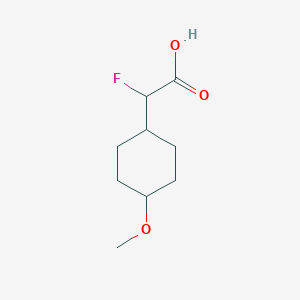

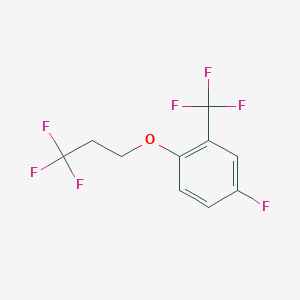

![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)

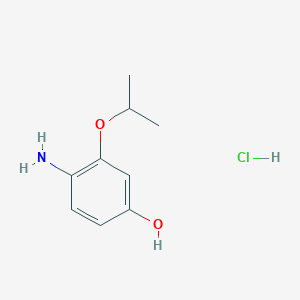

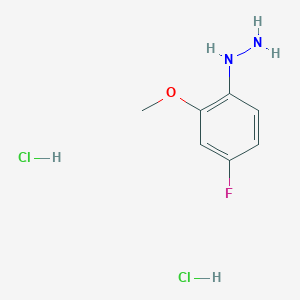

![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)

![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)